N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide
Description
This compound is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a cyclopropyl group and an (S)-2-aminopropionyl moiety.
Properties
IUPAC Name |
N-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(15)8-16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPGMBZHLNNHAB-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the amino acid derivative. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Implications
- Cyclopropyl vs. Benzyl Substituents : The cyclopropyl group in the main compound may confer metabolic stability compared to the benzyl group in CAS 646056-31-7, which could be susceptible to oxidative metabolism .
- Pyrrolidine vs.
- Acyl Group Modifications : Branched acyl chains (e.g., 3-methylbutyryl) enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Pharmacological Considerations
- Enzyme Inhibition Potential: The main compound’s similarity to "Pyr" (a cPLA2 inhibitor in ) suggests possible enzyme-modulating activity. Structural analogs with bulkier substituents (e.g., benzyl) might exhibit stronger binding to hydrophobic enzyme pockets .
- Stereochemical Sensitivity : The (S,S)-configuration in the main compound is critical for chiral recognition, as seen in related compounds like CAS 1401665-61-9 (), where stereochemistry dictates biological activity .
Biological Activity
N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
1. Structure and Properties
This compound features a unique molecular structure that includes a pyrrolidine ring and a cyclopropyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 218.29 g/mol. The presence of the amino acid derivative contributes to its biological activity, particularly in modulating receptor interactions and enzyme activities.
2. Biological Activity Overview
The biological activities of this compound have been explored across various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and its role in neuropharmacology.
2.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound appears to induce apoptosis and disrupt cell cycle progression at the G2/M phase, which is critical for cancer therapy.
Table 1: Anticancer Activity Summary
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Apoptosis induction, cell cycle arrest |
| MCF-7 | 15 | Disruption of microtubule dynamics |
2.2 Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrase (CA) and cholinesterase. Inhibition of CA has implications for pH regulation in tumors, while cholinesterase inhibition may relate to neuroprotective effects.
Table 2: Enzyme Inhibition Data
| Enzyme | IC (nM) | Effect on Function |
|---|---|---|
| Carbonic Anhydrase IX | 24 | Disruption of pH balance in tumor microenvironment |
| Cholinesterase | 30 | Potential neuroprotective effects |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
3.1 Interaction with Receptors
The compound likely interacts with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell growth and apoptosis.
3.2 Modulation of Enzyme Activity
Through enzyme inhibition, particularly against carbonic anhydrases and cholinesterases, the compound alters metabolic processes critical for tumor growth and neuronal function.
4. Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
4.1 In Vivo Studies
In animal models, administration of the compound has shown a reduction in tumor size and improved survival rates in mice bearing xenografts of human cancer cells. These findings support further investigation into its efficacy as a treatment option.
4.2 Toxicological Assessments
Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.
5. Conclusion
This compound represents a promising compound with significant biological activity, particularly in cancer therapy and enzyme modulation. Ongoing research is essential to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
